molecular formula C18H17ClFNO3 B12323233 benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate

benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate

Cat. No.: B12323233
M. Wt: 349.8 g/mol
InChI Key: SSXSAFSLNOWRIX-UHFFFAOYSA-N
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Description

Benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate is a synthetic organic compound that features a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate typically involves the reaction of benzyl carbamate with 4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of chloro and fluoro substituents, along with the carbamate group, makes it a versatile compound for various applications .

Properties

IUPAC Name

benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO3/c19-11-17(22)16(10-13-6-8-15(20)9-7-13)21-18(23)24-12-14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXSAFSLNOWRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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